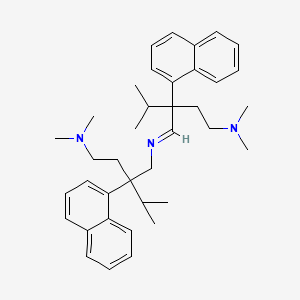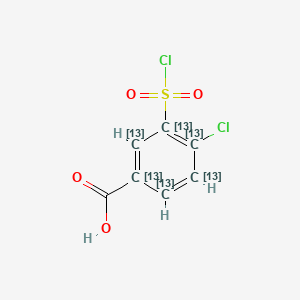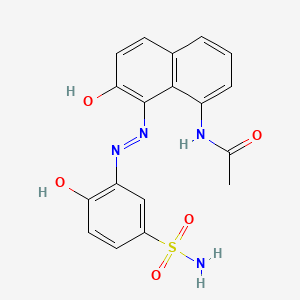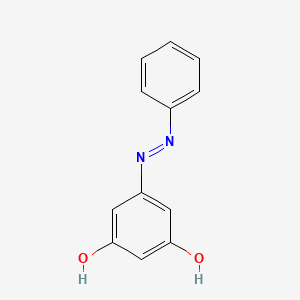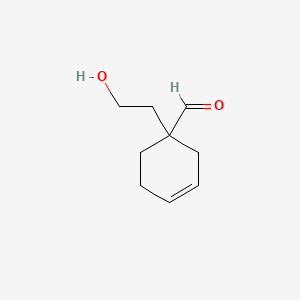
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyethyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to introduce the hydroxyethyl group. This is followed by the oxidation of the resulting alcohol to form the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to achieve consistent production quality .
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
類似化合物との比較
3-Cyclohexene-1-carboxaldehyde: Shares the cyclohexene ring and aldehyde group but lacks the hydroxyethyl group.
1-Cyclohexene-1-carboxaldehyde: Similar structure but without the hydroxyethyl group.
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a chloro and hydroxymethylene group instead of hydroxyethyl.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8,10H,3-7H2 |
InChIキー |
YTHRVEHTCHDWGW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)(CCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


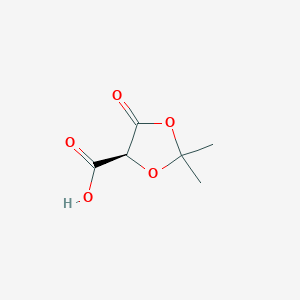
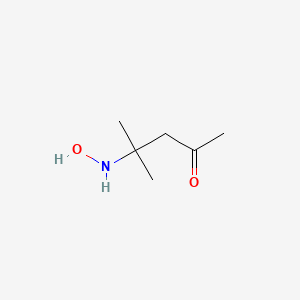
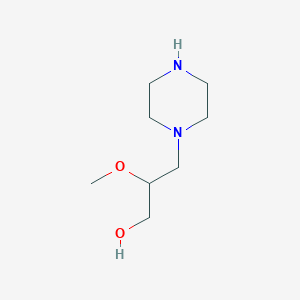
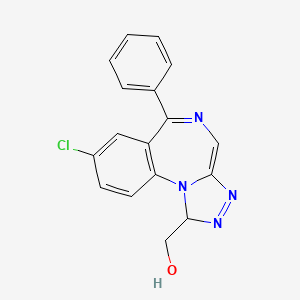

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
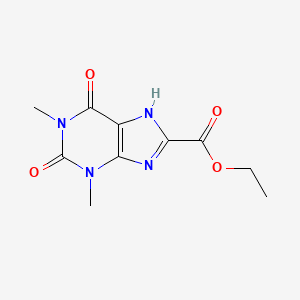
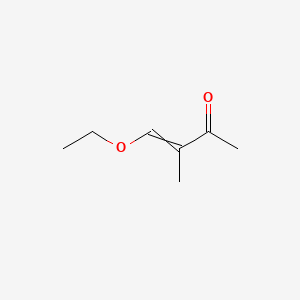
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
